molecular formula C7H4ClFN2 B1604048 4-chloro-7-fluoro-1H-indazole CAS No. 1000341-84-3

4-chloro-7-fluoro-1H-indazole

Cat. No. B1604048
M. Wt: 170.57 g/mol
InChI Key: CFAUCJBWYPTFBJ-UHFFFAOYSA-N
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Description

“4-chloro-7-fluoro-1H-indazole” is a derivative of indazole, which is a heterocyclic aromatic organic compound . Indazole has a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H-indazole has been explored through various methods . A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-chloro-7-fluoro-1H-indazole is similar to that of 4-fluoro-1H-indazole . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring .


Chemical Reactions Analysis

Indazole can coordinate to metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .

Scientific Research Applications

Molecular Interactions Analysis

The study of intermolecular interactions in biologically active derivatives highlights the importance of various bonding types, including C–H⋯π, and C–H⋯X (X = –F, –Cl) interactions. These interactions are crucial in the crystallization processes of pharmaceutical compounds, impacting their stability and bioavailability. Research into 1,2,4-triazole derivatives, which share structural similarities with 4-chloro-7-fluoro-1H-indazole, provides insight into how such molecular interactions can be manipulated to enhance drug properties (R. Shukla et al., 2014).

Corrosion Inhibition

Derivatives structurally related to 4-chloro-7-fluoro-1H-indazole, such as triazole derivatives, have been synthesized and studied for their potential as corrosion inhibitors for metals. These compounds demonstrate significant efficacy in protecting against corrosion in acidic media, which is pivotal for extending the lifespan of metal infrastructure in industrial applications. The relationship between the molecular structure of these compounds and their inhibition efficiency is a key area of research, providing valuable insights into designing more effective corrosion inhibitors (Wei-hua Li et al., 2007).

Fluorophore Development

Research has led to the development of novel fluorophores through the oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles with electron-rich heteroarenes. These fluorophores, named Indazo-Fluors, exhibit tunable emissions and high quantum yields, making them useful in various scientific and industrial applications, including bioimaging and sensing. The ability to fine-tune the photophysical properties of these fluorophores by modifying the indazole core structure opens new avenues for the development of advanced materials for optical applications (Yangyang Cheng et al., 2016).

Anticancer Drug Development

The structural framework of indazoles, including 4-chloro-7-fluoro-1H-indazole, serves as a basis for the synthesis of compounds with potential anticancer activity. Through the modification of the indazole core, researchers have developed compounds that exhibit selective antagonism towards specific cellular targets, demonstrating the potential of indazole derivatives in the development of targeted cancer therapies. This research underscores the importance of indazoles in medicinal chemistry and their role in the ongoing search for novel anticancer agents (Lisa Rooney et al., 2014).

Advanced Materials Design

The exploration of indazole derivatives in the design of advanced materials highlights their versatility and potential in various scientific fields. For example, their application in the synthesis of diuretics and as core components in the development of new probes for environmental sensing illustrates the broad utility of indazoles beyond pharmaceuticals. This versatility is driven by the ability to manipulate the electronic and structural properties of indazoles to suit specific applications, from healthcare to environmental monitoring (G. Shutske et al., 1983).

Safety And Hazards

According to the safety data sheet, 4-chloro-7-fluoro-1H-indazole is considered hazardous. It is toxic if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Indazole and its derivatives have a wide range of applications in medicinal chemistry. They have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, the medicinal properties of 4-chloro-7-fluoro-1H-indazole could be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

4-chloro-7-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAUCJBWYPTFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646730
Record name 4-Chloro-7-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-fluoro-1H-indazole

CAS RN

1000341-84-3
Record name 4-Chloro-7-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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